2,3,5-Trimethylanisole

Analytical Chemistry Natural Product Identification Gas Chromatography

2,3,5-Trimethylanisole (CAS 20469-61-8), also known as 1-methoxy-2,3,5-trimethylbenzene, is a trimethyl-substituted anisole derivative with the molecular formula C10H14O and a molecular weight of 150.22 g/mol. It is a colorless to light yellow liquid with a boiling point of 213–216 °C, a density of 0.97 g/cm³, and a refractive index of 1.518–1.522.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 20469-61-8
Cat. No. B020204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trimethylanisole
CAS20469-61-8
Synonyms2,3,5-Trimethylanisole;  1-Methoxy-2,3,5-trimethyl-benzene; 
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)OC)C)C
InChIInChI=1S/C10H14O/c1-7-5-8(2)9(3)10(6-7)11-4/h5-6H,1-4H3
InChIKeyAWONIZVBKXHWJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Trimethylanisole (CAS 20469-61-8): Core Specifications and Procurement Parameters


2,3,5-Trimethylanisole (CAS 20469-61-8), also known as 1-methoxy-2,3,5-trimethylbenzene, is a trimethyl-substituted anisole derivative with the molecular formula C10H14O and a molecular weight of 150.22 g/mol [1]. It is a colorless to light yellow liquid with a boiling point of 213–216 °C, a density of 0.97 g/cm³, and a refractive index of 1.518–1.522 . The compound is primarily utilized as a synthetic intermediate in organic synthesis and has been studied for its liquid-state intermolecular interactions, including π–π stacking and weak hydrogen bonding [2].

Why 2,3,5-Trimethylanisole Cannot Be Replaced by Other Trimethylanisole Isomers


The six positional isomers of trimethylanisole—2,3,4-; 2,3,5-; 2,3,6-; 2,4,5-; 2,4,6-; and 3,4,5-trimethylanisole—exhibit distinct physicochemical properties that directly impact their utility in synthetic and analytical applications. Gas chromatographic retention indices on a standard HP5-MS column range from 1157 for 2,4,6-trimethylanisole to 1271 for 3,4,5-trimethylanisole, with 2,3,5-trimethylanisole eluting at 1227 [1]. These differences arise from variations in steric hindrance around the methoxy group, which modulate intermolecular interactions and chromatographic behavior. Substituting one isomer for another without verification can lead to failed separations, misidentified natural products, and inconsistent synthetic outcomes.

2,3,5-Trimethylanisole: Quantitative Differentiation Evidence for Scientific Selection


GC Retention Index: 2,3,5-Trimethylanisole Elutes at 1227 on HP5-MS

On a standard HP5-MS column, 2,3,5-trimethylanisole exhibits a retention index (I) of 1227. This value distinguishes it from other trimethylanisole isomers: 2,4,6- (1157), 2,3,6- (1181), 2,4,5- (1225), 2,3,4- (1257), and 3,4,5- (1271) [1]. The 1227 value serves as a diagnostic reference for confirming the identity of this isomer in complex mixtures, particularly in natural product chemistry where misassignment of isomeric structures is a known risk.

Analytical Chemistry Natural Product Identification Gas Chromatography

Liquid-State Intermolecular Interactions: 2,3,5-Trimethylanisole vs. Anisole

High-resolution total neutron and X-ray scattering data, combined with molecular dynamics simulations, reveal that 2,3,5-trimethylanisole exhibits distinct intermolecular interaction patterns compared to unsubstituted anisole. The study identified specific π–π stacking geometries and weak hydrogen bonding correlations (C–H⋯O and C–H⋯π) that are modulated by the presence and position of the three methyl groups on the aromatic ring [1]. While the paper does not report a single numeric comparator, it provides atomistic-scale structural evidence that the methyl substitution pattern in 2,3,5-trimethylanisole alters the preferred orientations of first-shell coordinating molecules relative to anisole [1].

Physical Chemistry Solvation Science Molecular Dynamics

Commercial Purity Specification: ≥97% (GC) as Industry Standard

Major commercial suppliers, including TCI and AKSci, specify a minimum purity of 97.0% (GC) for 2,3,5-trimethylanisole . This purity threshold is consistent across vendors and serves as a benchmark for procurement specifications. While direct comparator purity data for all isomers is not available from a single source, this specification provides a quantitative quality assurance baseline.

Quality Control Procurement Synthetic Chemistry

2,3,5-Trimethylanisole: Validated Application Scenarios for Research and Industry


Synthetic Intermediate for Retinoid Derivatives

2,3,5-Trimethylanisole is a key starting material in the synthesis of retinoid analogs, including etretinate and motretinide. The compound is first converted to 2,3,5-trimethylphenol and subsequently alkylated to yield the anisole intermediate, which then undergoes further functionalization to produce the bioactive retinoid scaffold [1][2]. The specific substitution pattern of 2,3,5-trimethylanisole is essential for constructing the correct aromatic core required for retinoid activity; substitution with other trimethylanisole isomers would yield structurally distinct and potentially inactive analogs [1].

Analytical Reference Standard for Isomer Identification

Due to its well-defined retention index of 1227 on an HP5-MS column, 2,3,5-trimethylanisole serves as a reference standard for the identification and quantification of trimethylanisole isomers in complex mixtures, particularly in natural product extracts and fragrance analysis [3]. The distinct retention index enables unambiguous differentiation from the five other positional isomers, which is critical for accurate compound identification and regulatory compliance in flavor and fragrance applications.

Model Compound for Liquid-State Intermolecular Interaction Studies

2,3,5-Trimethylanisole has been used as a model compound to investigate the effects of methyl substitution on π–π stacking and weak hydrogen bonding in aromatic liquids. The compound's distinct solvation structure, as elucidated by neutron and X-ray scattering combined with molecular dynamics simulations, provides fundamental insights into solvent behavior and molecular recognition phenomena [4]. This knowledge is applicable to the design of solvents, separation media, and supramolecular systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,5-Trimethylanisole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.